molecular formula C13H22N2O B13754239 alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol CAS No. 106652-33-9

alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol

Cat. No.: B13754239
CAS No.: 106652-33-9
M. Wt: 222.33 g/mol
InChI Key: CYNMTUUSCSJXOX-UHFFFAOYSA-N
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Description

Alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol: is a complex organic compound with a unique structure that includes both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol typically involves multi-step organic reactions. One common method includes the reaction of p-aminophenol with butylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Secondary amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Chemistry: Alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol is used as a building block in organic synthesis. It can be used to create more complex molecules for various applications.

Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structure.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, modulating their activity. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s biological activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    P-Aminophenyl-Alpha-D-Galactopyranoside: This compound shares a similar amino group but differs in its sugar moiety.

    4-Aminophenyl α-D-mannopyranoside: Another compound with a similar amino group but different structural features.

Uniqueness: Alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol is unique due to its combination of an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in various fields of research and industry.

Properties

CAS No.

106652-33-9

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

1-(4-aminophenyl)-2-[butyl(methyl)amino]ethanol

InChI

InChI=1S/C13H22N2O/c1-3-4-9-15(2)10-13(16)11-5-7-12(14)8-6-11/h5-8,13,16H,3-4,9-10,14H2,1-2H3

InChI Key

CYNMTUUSCSJXOX-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)CC(C1=CC=C(C=C1)N)O

Origin of Product

United States

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